molecular formula C10H13ClN2O B2381281 2-Chloro-6-(cyclopentylmethoxy)pyrazine CAS No. 426829-74-5

2-Chloro-6-(cyclopentylmethoxy)pyrazine

Cat. No. B2381281
M. Wt: 212.68
InChI Key: JPXVIUNZXARJHN-UHFFFAOYSA-N
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Patent
US07247633B2

Procedure details

K-t-BuO (1.65 g, 14.7 mmol) was added portionwise to a stirred mixture of cyclopentanemethanol (2.99 g, 29.9 mmol) and 2,6-dichloropyrazine (1.90 g, 12.8 mmol) in dioxane (6 mL) at 0° C. (ice-bath). The reaction mixture was then stirred for 2.5 h, while the temperature was allowed to reach room temperature. The reaction mixture was diluted with dichloromethane/ether (1:1), filtered, and concentated in vacuo. The beige liquid was purified by column chromatography on silica gel (18×4 cm) using n-hexane/ethyl acetate (94:6) as eluent. Two chromatographic runs afforded 1.66 g (61%) of the title compound as a colorless oil. HRMS m/z calcd for C10H13ClN2O (M)+212.0716, found 212.0723. Anal. (C10H13ClN2O) C, H, N.
[Compound]
Name
K-t-BuO
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
dichloromethane ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:6][OH:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:8][C:9]1[CH:14]=[N:13][CH:12]=[C:11](Cl)[N:10]=1>O1CCOCC1.ClCCl.CCOCC>[Cl:8][C:9]1[CH:14]=[N:13][CH:12]=[C:11]([O:7][CH2:6][CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[N:10]=1 |f:3.4|

Inputs

Step One
Name
K-t-BuO
Quantity
1.65 g
Type
reactant
Smiles
Name
Quantity
2.99 g
Type
reactant
Smiles
C1(CCCC1)CO
Name
Quantity
1.9 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
dichloromethane ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 2.5 h, while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The beige liquid was purified by column chromatography on silica gel (18×4 cm)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=NC(=CN=C1)OCC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.